molecular formula C8H15BrO2 B1314197 tert-Butyl 2-bromobutanoate CAS No. 24457-21-4

tert-Butyl 2-bromobutanoate

Cat. No. B1314197
CAS RN: 24457-21-4
M. Wt: 223.11 g/mol
InChI Key: RIUJWUWLGXBICR-UHFFFAOYSA-N
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Description

“tert-Butyl 2-bromobutanoate” is an organic compound with the molecular formula C8H15BrO2 . It has a molecular weight of 223.11 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-bromobutanoate” is 1S/C8H15BrO2/c1-5-6 (9)7 (10)11-8 (2,3)4/h6H,5H2,1-4H3 . This indicates that the molecule consists of a bromobutanoate group attached to a tert-butyl group.


Physical And Chemical Properties Analysis

“tert-Butyl 2-bromobutanoate” is a liquid at room temperature . It has a molecular weight of 223.11 . The compound has a LogP value of 2.50160, indicating its lipophilicity . It is soluble, with a solubility of 0.739 mg/ml .

Scientific Research Applications

  • “tert-Butyl 2-bromobutanoate” is a chemical compound with the CAS Number: 24457-21-4 and a molecular weight of 223.11 .
  • It is used in scientific research and development, and for the manufacture of other chemicals .
  • It is stored in an inert atmosphere at temperatures between 2-8°C .
  • The boiling point of this compound is 187.947°C at 760 mmHg .
  • Chemical Synthesis

    • This compound is often used as a building block in chemical synthesis .
    • It can be used to create a wide range of other chemicals .
    • The specific reactions and procedures would depend on the desired end product .
  • Polymer Science

    • It can be used in the synthesis of polymers .
    • For example, it can be used as a building block for substituted t-butyl acetates .
    • The specific methods and procedures would depend on the type of polymer being synthesized .
  • Biocatalytic Processes

    • The tert-butyl group, which is present in “tert-Butyl 2-bromobutanoate”, has implications in biocatalytic processes .
    • It can be used in biosynthetic and biodegradation pathways .
    • The specific methods and procedures would depend on the nature of the biocatalytic process .
  • Pharmaceutical Research

    • Given its properties, it could potentially be used in the synthesis of pharmaceutical compounds .
    • The specific methods and procedures would depend on the type of drug being synthesized .
  • Material Science

    • It could potentially be used in the development of new materials .
    • The specific methods and procedures would depend on the type of material being developed .
  • Environmental Science

    • It could potentially be used in studies related to environmental contamination and remediation .
    • The specific methods and procedures would depend on the nature of the environmental study .

Safety And Hazards

“tert-Butyl 2-bromobutanoate” is classified as a dangerous substance. It has a GHS05 pictogram, with the signal word "Danger" . The hazard statement is H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P301+P330+P331, P305+P351+P338, P363, P403+P233, and P501 .

properties

IUPAC Name

tert-butyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJWUWLGXBICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519803
Record name tert-Butyl 2-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromobutanoate

CAS RN

24457-21-4
Record name tert-Butyl 2-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JW Bunting, J Murphy - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
… of tert-butyl 2-bromobutanoate (0.040 mol), 3-benzoylpropanoic acid (0.045 rnol), and triethylamine (0.040 mol) in nitromethane (80mI) was heated under reflux for 18-20 h. After cooling…
Number of citations: 13 cdnsciencepub.com
JW Bunting, SST Chu - Biochimica et Biophysica Acta (BBA)-Enzymology, 1978 - Elsevier
… Racemic esters (_2) were prepared from the appropriate N-acylglycine and either benzyl 2-bromobutanoate or tert-butyl 2-bromobutanoate by the general method previously described […
Number of citations: 9 www.sciencedirect.com
S Roehrig, J Ackerstaff, E Jiménez Núñez… - Journal of Medicinal …, 2023 - ACS Publications
… Alkylation of 88 with tert-butyl 2-bromobutanoate afforded racemate 89 in 53% yield. Best to use in this step is the tert-butyl ester, as the methyl or ethyl esters are too prone to …
Number of citations: 6 pubs.acs.org
SM DE, BAG DE, BPAG DE - sumobrain.org
… 4-Bromo-2,5-dimethoxypyridine (V) is then demethylated to obtain 4-bromo-5-methoxypyridin-2( 1 H)-one (VI) which is N-alkylated with tert-butyl 2 -bromobutanoate (VII) to obtain tert-…
Number of citations: 0 www.sumobrain.org
L Askari - 2021 - duo.uio.no
… Tert-butyl 2-bromobutanoate 5 was synthesized with the aim … However, tert-butyl 2-bromobutanoate 5 was not obtained of … to use a commercially available tert-butyl 2bromobutanoate. …
Number of citations: 0 www.duo.uio.no
Y Rew, D Sun… - Journal of medicinal …, 2012 - ACS Publications
… After the mixture was stirred at 0 C for 20 min, tert-butyl 2-bromobutanoate (924 mg, 4.14 mmol) was added, and then the mixture was allowed to warm to 25 C. After the mixture was …
Number of citations: 190 pubs.acs.org

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